2,3-Dihydromelatonin
Overview
Description
2,3-Dihydromelatonin, also known as melatonin, is an indole-based compound. It is primarily known for its role in regulating sleep-wake cycles in humans and other animals. This compound is naturally produced by the pineal gland in the brain and has various physiological and pharmacological effects, including antioxidant, anti-inflammatory, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydromelatonin involves several steps:
Formation of the Indole Core: The initial step involves the formation of the indole core. This can be achieved by reacting 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Acetylation: The next step is the acetylation of the indole core. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.
Reduction: The final step involves the reduction of the ester group to form the acetamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydromelatonin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, including quinones.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen and the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted indoles, reduced derivatives, and oxidation products such as quinones .
Scientific Research Applications
2,3-Dihydromelatonin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: The compound is studied for its role in regulating circadian rhythms and its effects on various biological processes.
Medicine: It is widely used in the treatment of sleep disorders, jet lag, and seasonal affective disorder. Additionally, it has potential therapeutic applications in cancer treatment, neuroprotection, and immune modulation.
Industry: The compound is used in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
2,3-Dihydromelatonin exerts its effects primarily through binding to melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles, immune function, and antioxidant defense. The activation of these receptors leads to the modulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5-methoxytryptamine: Another name for melatonin, highlighting its structural similarity.
5-Methoxy-N-acetyltryptamine: A closely related compound with similar physiological effects.
N-[2-(5-Methoxy-2-oxoindolin-3-yl)ethyl]acetamide: A structurally similar compound with different functional groups.
Uniqueness
2,3-Dihydromelatonin is unique due to its specific role in regulating circadian rhythms and its wide range of physiological effects. Its ability to cross the blood-brain barrier and its high affinity for melatonin receptors make it particularly effective in modulating sleep-wake cycles and other biological processes .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,10,15H,5-6,8H2,1-2H3,(H,14,16) |
InChI Key |
OUAWCMICRONCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1CNC2=C1C=C(C=C2)OC |
Synonyms |
2,3-DHM compound 2,3-dihydromelatonin |
Origin of Product |
United States |
Synthesis routes and methods I
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